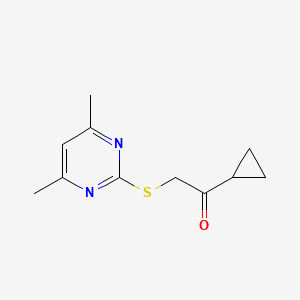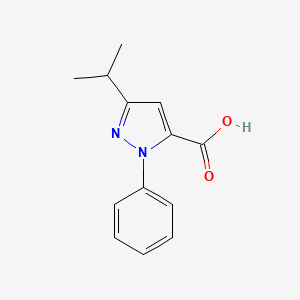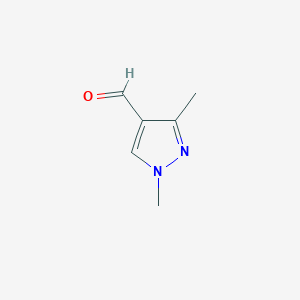
1-(3-Bromobenzyl)piperazine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of bromobenzyl piperazines, including 1-(3-Bromobenzyl)piperazine, often involves regioisomeric strategies to achieve the desired substitution pattern on the benzyl and piperazine moieties. A study highlighted the synthesis of a series of regioisomeric bromodimethoxy benzyl piperazines, emphasizing the analytical challenges in differentiating between similar compounds due to their nearly identical mass spectra, despite slight differences observable upon derivatization and through GC-MS and FT-IR analysis (Abdel-Hay, Deruiter, & Clark, 2014).
Molecular Structure Analysis
The molecular structure of substituted piperazine compounds can be elucidated using various spectroscopic techniques. For example, the crystal structure of a closely related compound, threo-1-acetyl-3-(α-bromobenzyl)-3-methoxypiperazine-2,5-dione, revealed specific conformational features, including the arrangement of the bromine atom relative to the heterocyclic ring and the overall planarity of the ring system (Elix, Fallon, Marcuccio, & Rae, 1986).
Applications De Recherche Scientifique
Use in Antimicrobial Polymers
- Scientific Field: Chemistry, specifically polymer science .
- Summary of Application: Piperazine-based polymers have been used to combat microbial infections in several areas, including the biomedical sector, healthcare products, water purification systems, and food packaging . The piperazine molecule is a key component in these polymers .
- Results or Outcomes: The use of these polymers has helped the scientific community reduce the lethality rate caused by pathogenic microbes .
Use in Drug Discovery
- Scientific Field: Pharmacology .
- Summary of Application: Piperazine and its derivatives, including 1-(3-Bromobenzyl)piperazine, have been used in the synthesis of several novel organic compounds such as amides, sulphonamides, azetidinones, and imidazolinones . These compounds have applications in various therapeutic areas, including antitumor, antifungal, antidepressant, and antiviral treatments .
- Results or Outcomes: The synthesized compounds have shown promising results in various therapeutic areas .
Use in Chemical Synthesis
- Scientific Field: Chemistry .
- Summary of Application: “1-(3-Bromobenzyl)piperazine” is used in the synthesis of various organic compounds . It’s a key component in the production of many chemicals .
- Results or Outcomes: The synthesized compounds have a wide range of applications in various fields .
Use in Forensic Science
- Scientific Field: Forensic Science .
- Summary of Application: Piperazines, including “1-(3-Bromobenzyl)piperazine”, are often found in illicit substances . Therefore, they are frequently analyzed in forensic laboratories .
- Methods of Application: Various analytical techniques are used, including gas chromatography-mass spectrometry (GC-MS), high pressure liquid chromatography (HPLC), and Fourier transform infrared (FTIR) spectroscopy .
- Results or Outcomes: The analysis of piperazines can help identify the presence of illicit substances, aiding in law enforcement efforts .
Use in the Synthesis of Piperazine Derivatives
- Scientific Field: Organic Chemistry .
- Summary of Application: “1-(3-Bromobenzyl)piperazine” is used in the synthesis of piperazine derivatives . These derivatives have a wide range of biological and pharmaceutical activity .
- Results or Outcomes: The synthesized compounds have a wide range of applications in various fields .
Use in the Production of Piperazine-Containing Drugs
- Scientific Field: Medicinal Chemistry .
- Summary of Application: “1-(3-Bromobenzyl)piperazine” is used in the synthesis of piperazine-containing drugs approved by the Food and Drug Administration .
- Results or Outcomes: The synthesized compounds have been approved by the FDA for use in various therapeutic areas .
Safety And Hazards
Propriétés
IUPAC Name |
1-[(3-bromophenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c12-11-3-1-2-10(8-11)9-14-6-4-13-5-7-14/h1-3,8,13H,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKZQYYLUARXKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358086 | |
| Record name | 1-(3-bromobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromobenzyl)piperazine | |
CAS RN |
423154-81-8 | |
| Record name | 1-(3-bromobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 423154-81-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde](/img/structure/B1270543.png)







